Cas no 1219802-61-5 (Hexadecanoic-2,2,16,16,16-d5 Acid)

Hexadecanoic-2,2,16,16,16-d5 Acid 化学的及び物理的性質
名前と識別子
-
- Hexadecanoic-2,2,16,16,16-d5 Acid
-
- インチ: 1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
- InChIKey: IPCSVZSSVZVIGE-UHFFFAOYSA-N
- ほほえんだ: C(CCCC([H])([H])C(=O)O)CCCCCCCCCC([H])([H])[H]
Hexadecanoic-2,2,16,16,16-d5 Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P144529-5mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 5mg |
$ 81.00 | 2023-09-06 | ||
TRC | P144529-2.5mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 2.5mg |
$ 64.00 | 2023-09-06 | ||
TRC | P144529-25mg |
Hexadecanoic-2,2,16,16,16-d5 Acid |
1219802-61-5 | 25mg |
$144.00 | 2023-05-17 |
Hexadecanoic-2,2,16,16,16-d5 Acid 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Hexadecanoic-2,2,16,16,16-d5 Acidに関する追加情報
Research Brief on Hexadecanoic-2,2,16,16,16-d5 Acid (CAS: 1219802-61-5) in Chemical Biology and Pharmaceutical Applications
Hexadecanoic-2,2,16,16,16-d5 Acid, a deuterated analog of palmitic acid (CAS: 1219802-61-5), has emerged as a critical tool in metabolic research and drug development due to its stable isotopic labeling. Recent studies highlight its utility in tracing lipid metabolism, investigating metabolic disorders, and enhancing the precision of pharmacokinetic studies. This research brief synthesizes the latest findings on this compound, focusing on its applications, mechanisms, and emerging trends in chemical biology and pharmaceutical sciences.
A 2023 study published in Journal of Lipid Research demonstrated the compound's pivotal role in quantifying endogenous palmitate flux using mass spectrometry. The deuterium labeling at specific positions (2,2,16,16,16-d5) minimizes isotopic interference while maintaining metabolic integrity, enabling researchers to distinguish exogenous from endogenous fatty acid pools with unprecedented accuracy. This approach has been particularly valuable in studying obesity-related metabolic dysregulation.
In pharmaceutical formulation, Hexadecanoic-2,2,16,16,16-d5 Acid serves as an internal standard for LC-MS/MS analysis of lipid-based drug delivery systems. A recent patent (WO2023056321) describes its incorporation into nanoparticle formulations to track biodistribution profiles of anticancer agents. The deuterium labeling pattern provides distinct mass spectral signatures without altering the compound's physicochemical properties, making it ideal for in vivo tracking studies.
Emerging applications include its use in NMR-based structural studies of membrane proteins. The selective deuteration allows for resolution enhancement in 1H-13C correlation spectra, as reported in ACS Chemical Biology (2024). Researchers have leveraged this property to investigate protein-lipid interactions in G-protein coupled receptors (GPCRs), providing insights into drug binding mechanisms.
The synthesis and purification of Hexadecanoic-2,2,16,16,16-d5 Acid have seen significant advancements. A 2024 Organic Process Research & Development paper details an improved catalytic deuteration method using Pd/C in D2O, achieving >98% isotopic purity at reduced production costs. This development addresses previous challenges in large-scale production, potentially expanding its use in clinical tracer studies.
Ongoing clinical trials (NCT05678984) are evaluating this deuterated fatty acid as a diagnostic tracer for non-alcoholic steatohepatitis (NASH). Preliminary data suggest its potential to quantify hepatic lipid turnover rates more accurately than conventional imaging techniques. Regulatory considerations for such applications are being actively discussed, particularly regarding Good Manufacturing Practice (GMP) standards for deuterated biomarkers.
Future research directions include exploring its utility in single-cell metabolomics and as a probe for studying lipid peroxidation in neurodegenerative diseases. The compound's unique labeling pattern offers distinct advantages for multiplexed metabolic flux analysis when combined with other isotopically labeled nutrients, opening new avenues for systems biology approaches.
1219802-61-5 (Hexadecanoic-2,2,16,16,16-d5 Acid) 関連製品
- 1385379-05-4(2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide)
- 2287343-33-1(1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidine-3-carboxylic acid)
- 494767-19-0(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine)
- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)
- 19844-27-0(1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)



